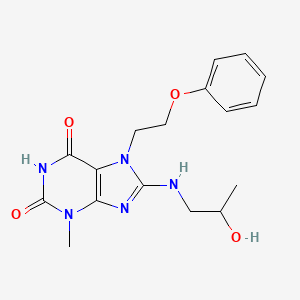

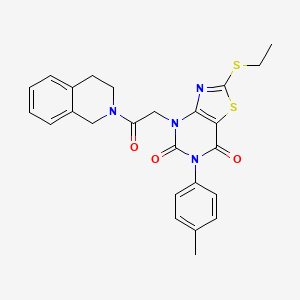

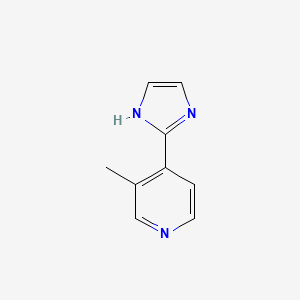

![molecular formula C10H6ClKN2O3 B2922258 Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2225145-02-6](/img/structure/B2922258.png)

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium 5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the CAS Number: 2225145-02-6 . It has a molecular weight of 276.72 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 276.72 . It is typically stored at room temperature and is available in powder form . More specific physical and chemical properties were not available in the sources I found.Scientific Research Applications

Alkylation and Solvent Effects

- The study by Ziyaev and Galust'yan (1997) investigates the alkylation of similar compounds, focusing on how the solvent influences the product ratio of S- and N-methylation in reactions involving potassium salts of 5-aryl-1,3,4-oxadiazoline-2-thiones (Ziyaev & Galust'yan, 1997).

Reactivity and Ring-Fission

- Jäger et al. (2002) explored the reactivity of N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrating ring fission and C–C bond cleavage reactions, indicative of complex chemical behavior in similar oxadiazole compounds (Jäger et al., 2002).

Synthesis and Antimicrobial Activity

- Ates et al. (1998) synthesized novel 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives, highlighting their weak antimicrobial activity against certain bacteria, demonstrating the biological potential of such compounds (Ates et al., 1998).

Structural and Biochemical Aspects of Metal Complexes

- Research by Sengupta, Pandey, and Singh (2007) delves into the synthesis and characterization of Zinc(II) complexes of oxadiazole functionalized dithiocarbazinates, offering insights into their potential antibacterial and antifungal activities (Sengupta, Pandey, & Singh, 2007).

Antibacterial Properties and Synthesis Methods

- Ghattas et al. (1982) synthesized 2-N-Aryl/heterocyclic carboxamidomethylthio-5-p-chlorophenyl-1,3,4-oxadiazoles and evaluated their antibacterial properties, signifying the medicinal chemistry applications of these compounds (Ghattas et al., 1982).

Versatility in Synthesis and Protection

- Moormann et al. (2004) discussed the use of 3-methyl-4H-[1,2,4]-oxadiazol-5-one as a versatile synthon in various synthetic sequences, emphasizing its stability and potential for releasing free acetamidine by mild reduction (Moormann et al., 2004).

Safety and Hazards

properties

IUPAC Name |

potassium;5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3.K/c11-7-4-2-1-3-6(7)5-8-12-13-9(16-8)10(14)15;/h1-4H,5H2,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCABFPKKGWRGE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(O2)C(=O)[O-])Cl.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClKN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

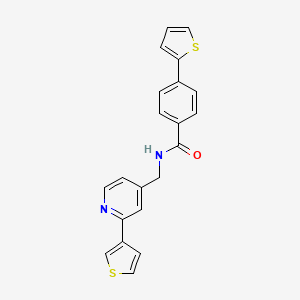

![N1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N2,N2-dimethyl-1,2-ethanediamine](/img/structure/B2922182.png)

![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

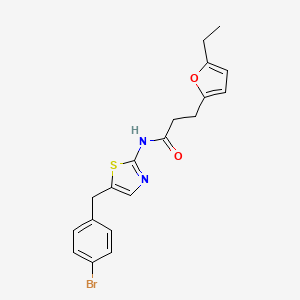

![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)

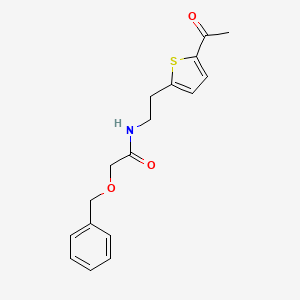

![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2922192.png)